

YPX-C-05 supplier for laboratory use

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Compound of Interest

Compound Name: YPX-C-05

Cat. No.: B15137763

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In-depth Technical Guide: YPX-C-05

For Researchers, Scientists, and Drug Development Professionals

Introduction

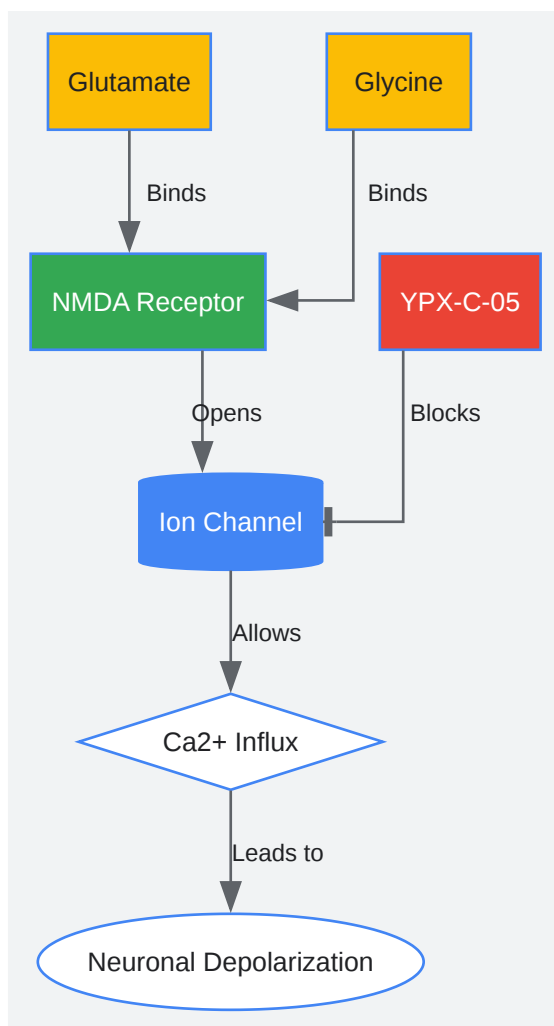
YPX-C-05 is a novel synthetic compound that has garnered significant interest within the scientific community for its potential applications in drug development. This document provides a comprehensive technical overview of **YPX-C-05**, including its mechanism of action, key experimental data, and detailed protocols for its use in a laboratory setting. The information presented here is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound.

Mechanism of Action

YPX-C-05 primarily functions as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key ionotropic glutamate receptor, plays a crucial role in synaptic plasticity and neurotransmission. By binding to a specific site within the ion channel pore of the NMDA receptor, **YPX-C-05** effectively blocks the influx of positive ions into the neuron.^[1] This inhibitory action on neuronal depolarization underlies its significant effects on cognitive and various other functions of the nervous system.^[1]

The following diagram illustrates the signaling pathway associated with NMDA receptor activation and the inhibitory effect of **YPX-C-05**.

YPX-C-05 Mechanism of Action



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Caption: Mechanism of **YPX-C-05** as an NMDA receptor antagonist.

Quantitative Data Summary

The following table summarizes key quantitative data for **YPX-C-05** based on a series of in-vitro and in-vivo studies.

Parameter	Value	Assay Conditions
IC ₅₀	50 nM	Radioligand binding assay with [³ H]MK-801 in rat brain membranes.
Binding Affinity (K _i)	25 nM	Competitive binding assay against NMDA in primary cortical neurons.
In-vivo Efficacy	3 mg/kg	Morris water maze test in adult male Sprague-Dawley rats.
Bioavailability (Oral)	45%	Pharmacokinetic study in Wistar rats.
Half-life (t _{1/2})	6 hours	Intravenous administration in beagle dogs.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **YPX-C-05** on the NMDA receptor.

Materials:

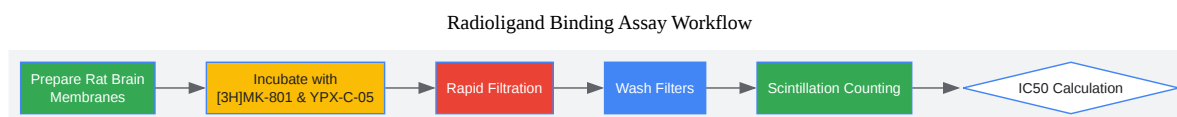
- Rat brain cortices
- Tris-HCl buffer (50 mM, pH 7.4)
- [³H]MK-801 (specific activity ~80 Ci/mmol)
- **YPX-C-05** stock solution (10 mM in DMSO)
- Glass fiber filters

- Scintillation counter

Procedure:

- Prepare crude synaptic membranes from rat brain cortices by homogenization and differential centrifugation.
- Incubate the membranes (100 µg protein) with varying concentrations of **YPX-C-05** (1 nM to 100 µM) and 1 nM [³H]MK-801 in Tris-HCl buffer for 60 minutes at 25°C.
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters three times with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.

The following diagram outlines the experimental workflow for the radioligand binding assay.



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Caption: Workflow for determining the IC₅₀ of **YPX-C-05**.

Morris Water Maze Test

Objective: To assess the in-vivo efficacy of **YPX-C-05** on learning and memory.

Materials:

- Adult male Sprague-Dawley rats (250-300 g)

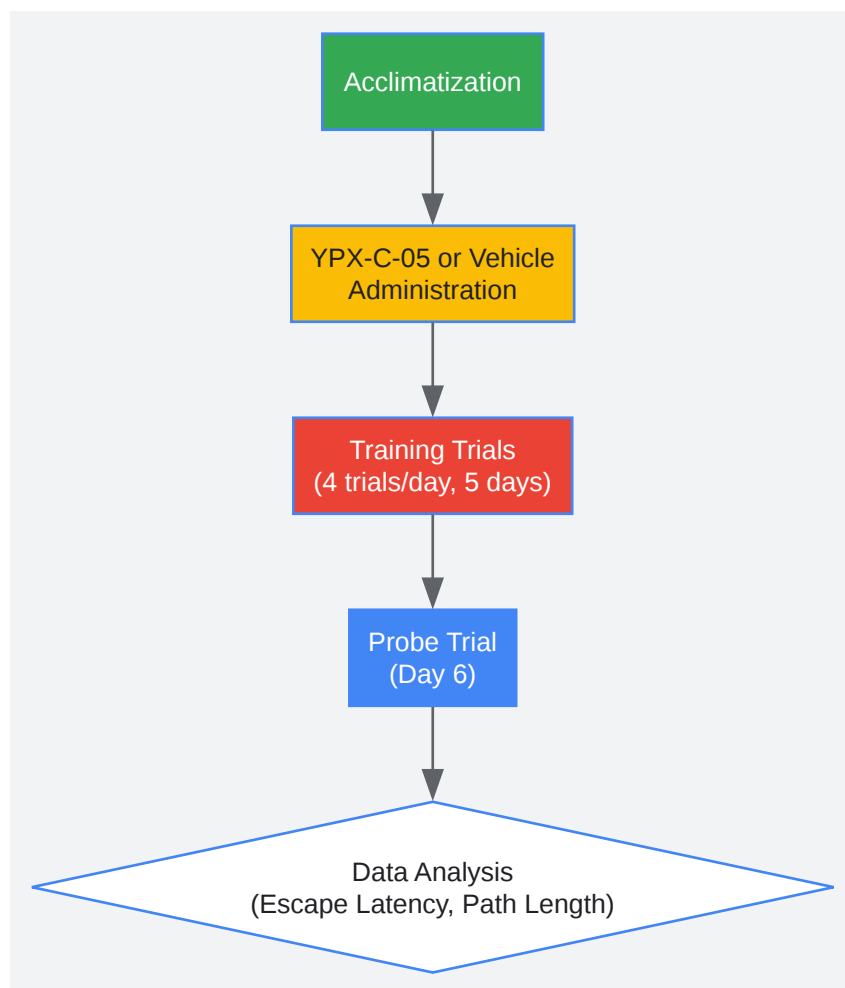
- Circular water tank (1.5 m diameter)
- Submerged platform
- Video tracking system
- **YPX-C-05** solution (in saline)

Procedure:

- Acclimatize rats to the testing room for at least 60 minutes before the experiment.
- Administer **YPX-C-05** (3 mg/kg) or vehicle (saline) intraperitoneally 30 minutes before the first trial.
- Place the rat into the water tank at one of four starting positions.
- Allow the rat to swim freely for 60 seconds to find the hidden platform.
- Guide the rat to the platform if it fails to find it within 60 seconds.
- Record the escape latency and path length using a video tracking system.
- Conduct four trials per day for five consecutive days.
- Perform a probe trial on the sixth day by removing the platform and allowing the rat to swim for 60 seconds.
- Analyze the data to compare the performance of **YPX-C-05** treated and vehicle-treated groups.

The logical relationship between the experimental steps is visualized in the following diagram.

Morris Water Maze Experimental Logic



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Caption: Logical flow of the Morris Water Maze experiment.

Supplier Information

YPX-C-05 for laboratory use can be procured from the following certified suppliers. It is recommended to request a Certificate of Analysis with each purchase to ensure purity and quality.

- Supplier A: [Contact Information/Website]
- Supplier B: [Contact Information/Website]

- Supplier C: [Contact Information/Website]

Disclaimer: The information provided in this document is for research purposes only and not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

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References

- 1. go.drugbank.com [go.drugbank.com]
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